Class-Scaffold BACE-1 Inhibitory Potency Range Establishes Coumarin-Piperazine Core Viability
While direct BACE-1 inhibition data for CAS 886128-03-6 are not published, the closest class-level evidence from Garino et al. (2006) shows that 6-bromo-coumarin–piperazine amides with varied N-substituents achieve BACE-1 FRET IC50 values spanning 0.093–5 μM, implying that the 6-bromocoumarin scaffold can support sub-micromolar activity when properly substituted [1]. The most potent coumarinyl compound (8a, IC50 = 0.093 μM) is approximately 18-fold more active than its direct naphthyl analog 3a (IC50 = 1.7 μM) in the same assay [1]. This level of core-dependent potency differentiation suggests that the 6-bromocoumarin–piperazine architecture of CAS 886128-03-6 differentiates it from naphthyl-piperazine analogs, although the quantitative contribution of the 5-chloro-2-methylphenyl group relative to other substituents remains uncharacterized [1].
| Evidence Dimension | BACE-1 enzymatic inhibition (FRET assay) |
|---|---|
| Target Compound Data | No direct data available for CAS 886128-03-6. |
| Comparator Or Baseline | Closest class representative 8a (6-bromocoumarin–piperazine amide with 7-methoxycoumarin-4-acetyl, N-Boc): IC50 = 0.093 μM; Naphthyl analog 3a (N-Boc): IC50 = 1.7 μM; Coumarin series range: 0.093–5 μM [1]. |
| Quantified Difference | Class-level: coumarin core vs. naphthyl core improves IC50 ~18-fold (0.093 vs. 1.7 μM) [1]. |
| Conditions | Recombinant human BACE-1 FRET assay (PanVera kit); values are means of ≥3 independent experiments performed in triplicate; p < 0.01 for compound 8a [1]. |
Why This Matters
For BACE-1-targeted research, a pre-validated coumarin core can reduce the risk of complete inactivity that is observed with some naphthyl analogs, although procurement decisions still require caution due to the absence of direct data on the specific compound.
- [1] Garino, C., Pietrancosta, N., Laras, Y., Moret, V., Rolland, A., Quéléver, G., & Kraus, J. L. (2006). BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorganic & Medicinal Chemistry Letters, 16(7), 1995–1999. doi: 10.1016/j.bmcl.2005.12.064. View Source
